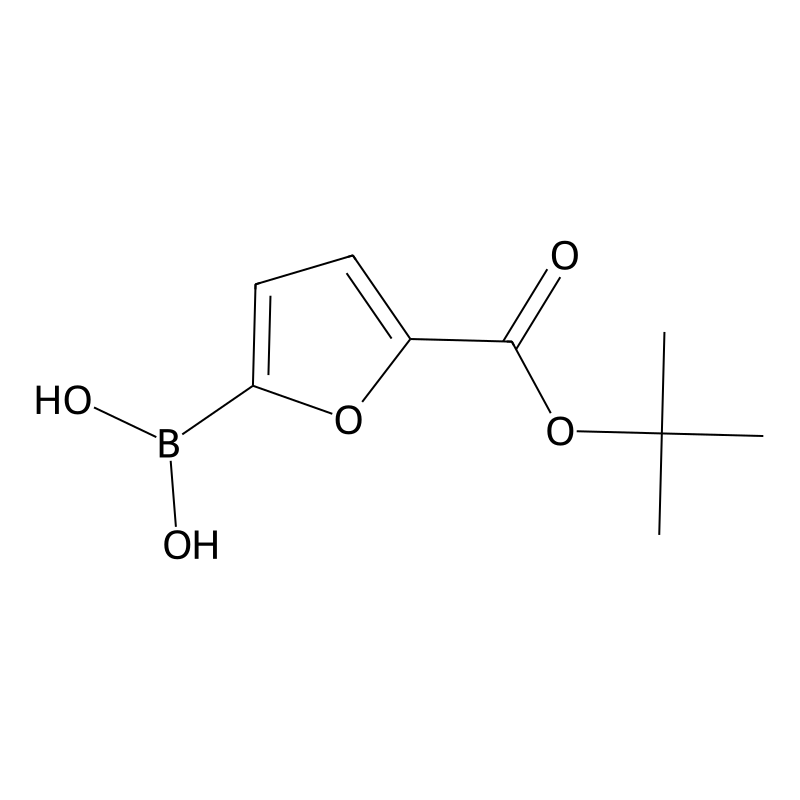(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a furan ring and a tert-butoxycarbonyl protecting group. Its molecular formula is with a molecular weight of approximately 212.01 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura reaction .
The structure features a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science .
The primary chemical reaction involving (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group can form covalent bonds with organic halides in the presence of a palladium catalyst, facilitating the synthesis of biaryl compounds . The mechanism involves the transmetalation step where the boron atom exchanges with the palladium center, leading to the formation of new carbon-carbon bonds.
Additionally, this compound can participate in other reactions such as:
- Nucleophilic substitutions, where the boron atom acts as a nucleophile.
- Formation of esters through reactions with alcohols.
- Hydrolysis under acidic or basic conditions, leading to the release of the tert-butoxycarbonyl group.
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid exhibits significant biological activity, particularly as an inhibitor of serine proteases. The boronic acid moiety forms a covalent bond with serine residues in the active sites of these enzymes, effectively inhibiting their catalytic activity . This interaction is crucial for developing protease inhibitors that have therapeutic applications in treating various diseases.
The compound has also been shown to influence cellular signaling pathways by inhibiting kinase activity, which can alter gene expression profiles and affect processes such as cell proliferation and apoptosis .
Several methods are available for synthesizing (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid:
- Direct Boronation: This method involves the reaction of furan derivatives with boron reagents under controlled conditions to introduce the boronic acid functionality.
- Protective Group Chemistry: The tert-butoxycarbonyl group can be introduced through standard protective group strategies, allowing for selective reactions at other functional groups on the furan ring.
- Coupling Reactions: Utilizing existing boronic acids and coupling them with furan derivatives under palladium catalysis can yield this compound effectively.
The applications of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid span various fields:
- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules and pharmaceuticals.
- Material Science: The compound can be used to develop new materials through polymerization processes involving boronic acids.
- Biochemical Research: Its role as a protease inhibitor makes it valuable in studying enzyme mechanisms and developing therapeutic agents .
Interaction studies indicate that (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid interacts with several biomolecules, including:
- Serine Proteases: Inhibition of these enzymes through covalent bonding.
- Kinases: Modulation of kinase activity affects downstream signaling pathways.
- Carbohydrates and Nucleotides: Potential interactions that may influence metabolic pathways and cellular functions .
These interactions highlight its versatility in biochemical applications and potential therapeutic uses.
Several compounds share structural similarities with (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromofuran-2-boronic acid | Structure | Contains bromine, enhancing reactivity in coupling reactions. |
| 5-(Methoxycarbonyl)furan-2-boronic acid | Structure | Features a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting solubility and reactivity. |
| 5-(Aminomethyl)furan-2-boronic acid | Structure | Contains an amino group, which may enhance biological activity against specific targets. |
Uniqueness
What sets (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid apart from these compounds is its specific protective group that enhances stability during reactions while still allowing for effective participation in Suzuki-Miyaura couplings. Its ability to act as both a synthetic intermediate and a biological agent further underscores its versatility in research applications.








